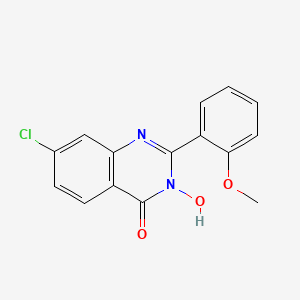

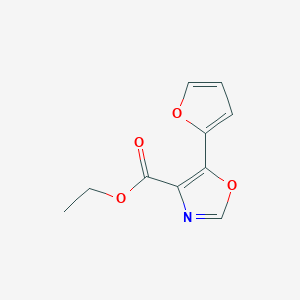

7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone (C11H8ClNO3) is an organic compound found in various plants, including the bark of the African plant Pausinystalia yohimbe and the leaves of the South American plant Ilex paraguariensis. It is an important compound in the study of medicinal chemistry due to its various pharmacological properties. This compound has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and anti-cancer drugs.

Scientific Research Applications

Broad Biological Activities

The quinazolinone scaffold, including derivatives like 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone, is known for its diverse biological activities. This compound, as part of the quinazolinone class, has been reported to possess a wide range of biological properties, including antibacterial, antifungal, antitubercular, antiviral, and anticancer activities. Additionally, it shows potential in antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic applications. Specifically, derivatives of quinazolinone have demonstrated significant analgesic activity, showcasing the compound's relevance in pain management research (Osarumwense Peter Osarodion, 2023).

Antioxidant Properties

The antioxidant capacity of quinazolinone derivatives has been extensively studied, revealing the importance of structural modifications for enhanced activity. Research has found that the presence of hydroxyl groups, in addition to methoxy substituents, significantly boosts the antioxidant effectiveness of these compounds. This suggests the potential of quinazolinone derivatives, including those similar to this compound, in combating oxidative stress-related diseases (Janez Mravljak et al., 2021).

Phosphodiesterase Inhibition

Quinazolinone derivatives have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), which is crucial for cardiovascular research. Studies indicate that specific substitutions at the quinazolinone moiety, such as methoxy groups, contribute to the inhibition of cGMP-PDE, offering therapeutic potential for cardiovascular diseases (Y. Takase et al., 1994).

Anticancer Applications

Research into quinazolinone-based compounds has shown promising anticancer properties. These compounds have been synthesized and evaluated for their ability to disrupt microtubule function, a critical mechanism in cancer therapy. Quinazolinone derivatives, by mimicking microtubule disruptor series and incorporating the aryl sulfamate motif, exhibit potent antiproliferative activity against tumor cells, highlighting their potential in cancer treatment (W. Dohle et al., 2018).

Corrosion Inhibition

Quinazolinone compounds have also been evaluated for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic media. This application is crucial for industrial processes, where corrosion can lead to significant material and financial losses. Studies demonstrate that quinazolinone derivatives can offer significant protection, making them valuable for developing new corrosion-resistant materials (N. Errahmany et al., 2020).

properties

IUPAC Name |

7-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c1-21-13-5-3-2-4-11(13)14-17-12-8-9(16)6-7-10(12)15(19)18(14)20/h2-8,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCWACLLRSKWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666200 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2892834.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide](/img/structure/B2892841.png)

![N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892843.png)

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2892844.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2892846.png)

![(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2892851.png)